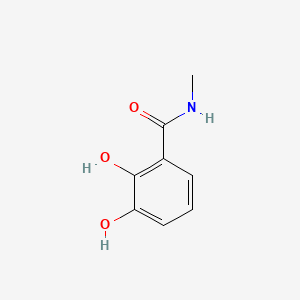

2,3-dihydroxy-N-methylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology

Benzamide derivatives represent a significant class of compounds in chemical biology and medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold for the development of biologically active molecules. The chemical properties of the benzamide core, such as its ability to form hydrogen bonds and participate in pi-stacking interactions, make it an effective pharmacophore for engaging with biological targets like enzymes and receptors. nih.govrsc.org Researchers have successfully synthesized and evaluated numerous benzamide derivatives, leading to the discovery of agents with a wide array of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govchemicalbook.com The adaptability of the benzamide structure allows for substitutions at various positions on the benzene ring and the amide nitrogen, enabling the fine-tuning of a compound's physical, chemical, and biological profile to enhance potency and selectivity. nih.govnist.gov Studies have explored their role as antagonists for G-protein coupled receptors and as inhibitors of key enzymes, such as histone deacetylases, highlighting the broad utility of this scaffold in drug discovery and as chemical probes to investigate biological processes. chemicalbook.comprepchem.com

Overview of Catecholate Structures in Molecular Research

Catechol, or 1,2-dihydroxybenzene, and its derivatives are pivotal structures in molecular research, primarily due to their exceptional metal-chelating properties. The two adjacent hydroxyl groups on the aromatic ring form a bidentate ligand that can strongly bind to a variety of metal ions, most notably ferric iron (Fe³⁺). nih.govresearchgate.net This high affinity for iron is a cornerstone of their function in nature. For instance, catecholate moieties are the key iron-coordinating components of a major class of siderophores—small molecules produced by microorganisms to scavenge iron from their environment. nih.gov Enterobactin (B1671361), a well-studied siderophore, utilizes three catecholate groups to form an extremely stable octahedral complex with Fe³⁺. nih.govresearchgate.net Beyond their role in iron acquisition, the chemical reactivity of the catechol group allows it to participate in various biological processes and material science applications. The structure is recognized by enzymes like catechol oxidase and catechol-O-methyltransferase, making catechol derivatives useful as substrates or inhibitors in studying these enzymatic pathways. chemicalbook.comgoogle.com Furthermore, the adhesive properties of catechol, inspired by the proteins found in mussels, have spurred research into their use for surface modification and the development of advanced materials. researchgate.net

Historical Development of Research on 2,3-Dihydroxy-N-methylbenzamide and Related Analogs

The research trajectory of this compound is rooted in the broader investigation of its parent acid, 2,3-dihydroxybenzoic acid (2,3-DHB). Early research, dating back to the 1970s, identified 2,3-DHB as a promising, orally active iron-chelating agent. google.com These initial studies were driven by the need for effective treatments for iron-overload disorders, such as β-thalassemia major, where excess iron from frequent blood transfusions can cause significant toxicity. nih.gov The ability of the 2,3-DHB catechol group to specifically bind and promote the excretion of iron laid the groundwork for further exploration of related structures. google.comnih.gov

Simultaneously, the discovery and characterization of catecholate siderophores like enterobactin in bacteria highlighted 2,3-DHB as a fundamental biosynthetic building block for microbial iron acquisition. nih.govresearchgate.net This dual context—therapeutic chelator and natural product fragment—spurred interest in creating synthetic analogs to improve properties like bioavailability and stability. The development of amide derivatives, such as this compound, represents a logical progression of this research. By converting the carboxylic acid to an N-methylamide, researchers can modify the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially enhancing its biological activity. This line of inquiry connects the historical pursuit of iron chelators with the ongoing development of new benzamide-based compounds for diverse applications in medicinal chemistry and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEXCINGPWYZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228916 | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78249-61-3 | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,3-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydroxy N Methylbenzamide

Established Synthetic Routes and Reaction Optimizations

The creation of 2,3-dihydroxy-N-methylbenzamide is most commonly achieved through established synthetic pathways that have been optimized for efficiency.

The fundamental reaction for synthesizing this compound is the condensation reaction between 2,3-dihydroxybenzoic acid and methylamine (B109427). youtube.com This process, known as amidization, involves the formation of an amide linkage with the concurrent elimination of a water molecule. youtube.com

A common laboratory-scale approach involves dissolving the starting material, a related ester of 2,3-dihydroxybenzoic acid, in an aqueous solution of methylamine. prepchem.com The reaction mixture is typically stirred at a moderately elevated temperature to facilitate the reaction. prepchem.com The use of a catalyst, such as ammonium (B1175870) chloride, can also be employed to promote the amide bond formation. prepchem.com

Alternatively, direct coupling of 2,3-dihydroxybenzoic acid with methylamine can be achieved using various coupling agents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. While specific examples for this compound are not extensively detailed in the provided results, general principles of amide bond formation suggest the utility of carbodiimides or other modern coupling agents. nih.govnih.gov

The two hydroxyl groups on the benzene (B151609) ring of 2,3-dihydroxybenzoic acid are reactive and can interfere with the amide bond formation process. To prevent unwanted side reactions, these hydroxyl groups are often temporarily protected. organic-chemistry.org Protecting groups are chemical moieties that are selectively introduced into a molecule to mask a reactive functional group. organic-chemistry.org

A variety of protecting groups are available for hydroxyl functions, including ethers (e.g., benzyl (B1604629), methoxymethyl) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337), tert-butyldimethylsilyl). libretexts.org The choice of protecting group depends on its stability under the reaction conditions for amide formation and the ease of its subsequent removal. organic-chemistry.org For instance, a benzyl group can be removed by hydrogenolysis, while silyl ethers are typically cleaved under acidic conditions or by using a fluoride (B91410) source. libretexts.org

The general strategy involves:

Protection: Reacting 2,3-dihydroxybenzoic acid with a suitable reagent to convert the hydroxyl groups into a less reactive form.

Amide Formation: Coupling the protected 2,3-dihydroxybenzoic acid with methylamine.

Deprotection: Removing the protecting groups to yield the final product, this compound.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Factors that can be adjusted include reaction temperature, reaction time, and the choice of solvent. For instance, in the synthesis of a related compound, 3-(cyclopropylmethyl)-2,4-dihydroxy-N-methylbenzamide, the reaction was carried out at 50°C for 6 hours. prepchem.com

Purification of the final product is typically achieved through standard laboratory techniques. After neutralization of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. prepchem.com Subsequent drying of the organic layer and removal of the solvent yields the crude product. prepchem.com Further purification can be accomplished by chromatography on silica (B1680970) gel, using an appropriate eluent system to separate the desired compound from any unreacted starting materials or byproducts. prepchem.com The purity of the final compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Novel Synthetic Approaches and Catalyst Development

While classical methods are effective, research into novel synthetic approaches and catalyst development aims to improve the efficiency and sustainability of amide bond formation. One area of advancement is the use of new coupling agents. For example, various methoxysilanes have been investigated as coupling agents for solvent-free amide bond formation, demonstrating good to excellent yields. nih.gov Although not specifically tested on this compound, these methods present a promising avenue for future synthesis optimization.

Flow chemistry is another modern approach that offers advantages over traditional batch processing, such as improved heat transfer, enhanced safety, and the potential for higher yields. nih.gov The application of flow chemistry to amide bond formation has been explored, utilizing high temperatures and pressures to drive the reaction between unprotected carboxylic acids and amines. nih.gov

Derivatization Strategies for Structural Modification

Derivatization of this compound allows for the exploration of its chemical space and the generation of new molecules with potentially different properties. copernicus.org These modifications can be targeted at either the benzene ring or the amide functionality.

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl groups are activating and ortho-, para-directing, influencing the position of incoming electrophiles. However, the specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the ring.

Nitration: Addition of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups.

These modifications can significantly alter the electronic and steric properties of the molecule, providing a basis for structure-activity relationship studies.

Transformations at the Amide Nitrogen and Hydroxyl Groups

Chemical modifications of this compound at its hydroxyl and amide functionalities are critical for developing advanced analogs, such as those found in siderophores. These transformations often involve protection strategies to manage the high reactivity of the catechol group.

Transformations of the Hydroxyl Groups: The phenolic hydroxyl groups are the most reactive sites, particularly towards electrophiles. Their modification is a key step in the synthesis of more complex derivatives. O-alkylation to form ether linkages is a common strategy. For instance, synthetic routes toward related compounds like 2,3-dialkoxyphenazines start with precursors such as 4,5-dialkoxy-2-nitroanilines, demonstrating the feasibility of selectively alkylating the catechol hydroxyls. nih.gov This protection prevents unwanted side reactions and oxidation during subsequent synthetic steps.

Transformations of the Amide Nitrogen: The amide nitrogen, being part of a stable resonance system, is less nucleophilic than the hydroxyl groups. However, it can be modified, particularly through alkylation. In fields like peptide synthesis, backbone amide protection is a known strategy to improve solubility and prevent side reactions like aspartimide formation. nih.gov Groups such as the 2-hydroxy-4-methoxybenzyl (Hmb) group are introduced onto an amide nitrogen via reductive amination. nih.govthieme-connect.de This approach could theoretically be applied to the N-methyl group of this compound for further functionalization, although this would result in a tertiary amide. The synthesis of N,N-dialkoxyamides has also been reported, which involves forming two N-O bonds and results in a structure with significantly reduced amide resonance. psu.edu

The primary synthetic route to catecholamides involves the coupling of 2,3-dihydroxybenzoic acid (DHB) or a protected version with an amine. wikipedia.org Mechanochemical methods using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have been shown to form amides from hydroxycarboxylic acids without the need for protecting groups. novartis.com

Table 1: Potential Transformations of this compound Functional Groups This table is interactive. Column headers can be clicked to sort the data.

| Transformation Type | Functional Group | Reagents & Conditions | Purpose/Outcome |

|---|---|---|---|

| O-Alkylation | Hydroxyl Groups | Alkyl halides, Base (e.g., K₂CO₃) | Protection of catechol, Synthesis of ether derivatives |

| Amide Coupling | Carboxyl (precursor) | Amine (R-NH₂), Coupling agent (e.g., EDC) | Formation of the amide bond |

| N-Alkylation | Amide Nitrogen | Aldehyde, Reducing agent (Reductive Amination) | Backbone modification, Synthesis of tertiary amides |

| O-Acylation | Hydroxyl Groups | Acyl chlorides, Base | Protection of catechol, Synthesis of ester derivatives |

Stereoselective Synthesis of Advanced Analogs

The 2,3-dihydroxybenzamide (B143552) moiety is a fundamental building block for many natural and synthetic iron chelators (siderophores). The stereoselective synthesis of advanced analogs is best exemplified by the synthesis of enterobactin (B1671361) and its derivatives.

Enterobactin is a high-affinity siderophore produced by various bacteria. Its structure consists of a 12-membered macrocyclic trilactone formed from three L-serine residues. Each serine's amino group is acylated with a 2,3-dihydroxybenzoyl group. pnas.org The chirality of the molecule is dictated by the L-serine backbone, which forces the resulting ferric enterobactin complex into a specific Δ-cis configuration. elsevierpure.com

Furthermore, chiral analogs have been synthesized using different scaffolds, such as 1,3,5-tris(aminomethyl)benzene (TRAM) and tris(2-aminoethyl)amine (B1216632) (TREN). In these synthetic analogs, chiral amino acids like L-leucine or L-alanine are used as linkers between the scaffold and the catechol units. elsevierpure.com These chiral linkers ensure that the resulting ligands bind Fe³⁺ with a preferential Δ-cis configuration, mimicking the natural stereochemistry of ferric enterobactin. elsevierpure.com The biosynthesis of enterobactin is a complex process involving nonribosomal peptide synthetases, where 2,3-dihydroxybenzoic acid is first synthesized from chorismic acid and then linked to L-serine. pnas.orgacs.org

Mechanistic Studies of this compound Reactions

The most extensively studied reaction of this compound and its analogs is the chelation of ferric iron (Fe³⁺). The mechanism of this process is crucial to its function as a siderophore.

The key to iron binding is the catechol group. Upon deprotonation of its two hydroxyl groups, it forms an extremely stable bidentate ligand that coordinates very strongly with Fe³⁺. wikipedia.org Due to this bidentate nature, three catecholamide ligands are required to satisfy the six-coordinate octahedral geometry preferred by the ferric ion, resulting in a thermodynamically stable 3:1 ligand-to-iron complex. nih.govresearchgate.net

Kinetic studies on the complexation of Fe³⁺ by the closely related 2,3-dihydroxybenzoic acid have revealed a complex, pH-dependent mechanism. sioc-journal.cn The reaction involves multiple aqueous iron species, and the dominant pathway depends on the proton concentration. The study identified rate constants for the complexing of Fe(OH)²⁺, Fe(OH)₂⁺, and the dimeric species Fe₂(OH)₂⁴⁺. The proposed mechanism is associative for the reaction with Fe(OH)²⁺ and dissociative for the pathways involving Fe(OH)₂⁺ and Fe₂(OH)₂⁴⁺. sioc-journal.cn A similar study on the coordination of Fe(III) with 2,3-dihydroxy-benzenesulfonate also proposed dissociative and associative mechanisms for different iron species. sioc-journal.cn

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydroxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy provides detailed insights into the molecular structure and conformational dynamics of 2,3-dihydroxy-N-methylbenzamide in solution.

Multi-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two to three bonds. For this compound, COSY spectra would reveal correlations between the aromatic protons on the benzene (B151609) ring, as well as the coupling between the N-H proton and the methyl protons of the amide group. youtube.com This helps to establish the connectivity within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity, providing crucial information for conformational analysis. youtube.com In this compound, NOESY cross-peaks could indicate the preferred orientation of the N-methyl group relative to the aromatic ring and the hydroxyl groups.

Heteronuclear Multiple-Quantum Coherence (HMQC): HMQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. youtube.com This technique is essential for assigning the ¹³C signals of the benzene ring and the methyl group by correlating them to their attached protons.

SOFAST-TROSY (Band-Selective Optimized-Flip-Angle Short-Transient Transverse Relaxation-Optimized Spectroscopy): This advanced technique is particularly useful for studying larger molecules or for rapidly acquiring data on smaller molecules. nih.govnih.gov While typically applied to biomolecules, its principles of fast data acquisition could be adapted for detailed conformational studies of this compound, especially in scenarios involving intermolecular interactions. nih.govnih.gov

A representative, though generalized, table of expected ¹H and ¹³C NMR chemical shifts for a dihydroxy-N-methylbenzamide derivative is provided below. Actual shifts for this compound would require specific experimental data.

Table 1: Representative NMR Data for a Dihydroxy-N-methylbenzamide Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMQC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 | Aromatic Protons | Aromatic CH |

| N-CH₃ | ~2.8 | ~26 | NH | N-CH₃ |

| NH | ~8.0 | - | N-CH₃ | - |

| C=O | - | ~170 | - | - |

Note: This table is illustrative. Specific values for this compound may vary.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to:

Determine the molecular conformation in the crystalline state, which may differ from its conformation in solution.

Investigate intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal packing.

Analyze the dynamics of the methyl group, such as its rotation, by studying the temperature dependence of the NMR spectra. nih.gov Studies on similar molecules, like methyl-d3-cobalamin, have successfully used solid-state ²H NMR to characterize methyl group motion and its energetic barrier. nih.gov

Advanced Mass Spectrometry (MS) for Molecular Characterization

Advanced MS techniques are indispensable for the precise determination of molecular weight and the elucidation of fragmentation pathways, which aids in structural confirmation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This precision allows for the determination of the elemental composition of this compound and its fragments. nih.gov The ability to distinguish between ions with very similar nominal masses is a key advantage of HRMS. thermofisher.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z (e.g., [M+H]⁺) | Mass Accuracy (ppm) |

|---|

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govyoutube.com This technique provides a fragmentation fingerprint that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the methylamino group (-NHCH₃).

Decarbonylation (loss of CO).

Cleavage of the aromatic ring.

Loss of water from the hydroxyl groups.

The fragmentation patterns of amides and aromatic compounds are well-documented and provide a basis for interpreting the MS/MS spectrum of this compound. libretexts.orgmiamioh.edu

Table 3: Potential MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 168.0657 | Requires exp. data | H₂O | [M+H-H₂O]⁺ |

| 168.0657 | Requires exp. data | CO | [M+H-CO]⁺ |

Note: This table is predictive. Actual fragmentation would be confirmed by experimental data.

Real-time mass spectrometry is a powerful tool for monitoring chemical reactions and detecting short-lived reaction intermediates. acs.orgnih.gov By continuously introducing the reaction mixture into the mass spectrometer, it is possible to track the appearance and disappearance of reactants, intermediates, and products over time. acs.org This approach could be applied to study the synthesis or degradation of this compound, providing valuable mechanistic insights. For instance, in related studies, real-time MS has been used to detect and structurally characterize previously unobserved reaction intermediates in oxidation processes. acs.orgnih.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound has not been publicly reported, we can predict the key features that would define its molecular conformation and crystal packing.

The molecular structure of this compound is rich with functional groups capable of forming strong intermolecular interactions, which would be the primary determinants of its solid-state architecture.

Hydrogen Bonding: The molecule possesses three hydrogen bond donors (the two phenolic -OH groups and the amide N-H group) and three primary hydrogen bond acceptors (the two phenolic oxygen atoms and the amide carbonyl oxygen C=O). This functionality would lead to a robust and intricate hydrogen-bonding network.

Intramolecular Hydrogen Bonds: The proximity of the hydroxyl group at the C2 position and the carbonyl oxygen of the amide group creates a high probability of forming a strong intramolecular hydrogen bond. This type of interaction is common in ortho-substituted benzamides and contributes significantly to stabilizing a planar molecular conformation.

Intermolecular Hydrogen Bonds: It is expected that the remaining hydroxyl group (at C3) and the amide N-H group would be extensively involved in intermolecular hydrogen bonding. These interactions would likely link molecules into chains or sheets. For instance, the amide N-H of one molecule could donate to the carbonyl oxygen of a neighboring molecule, a classic interaction that forms dimeric or catemeric motifs in benzamides. The C3-OH group could similarly interact with either a phenolic or carbonyl oxygen on an adjacent molecule.

π-π Stacking: The aromatic benzene ring provides a planar surface conducive to π-π stacking interactions. Molecules could arrange in parallel or offset geometries to enable this type of stabilizing interaction between the electron clouds of adjacent rings, further strengthening the crystal lattice.

Crystal packing describes the efficiency with which molecules are arranged in the unit cell. For this compound, the packing would be a direct consequence of the complex hydrogen bonding and potential π-π interactions. The interplay between these forces could lead to the formation of different stable or metastable crystal structures known as polymorphs.

Polymorphism is a common phenomenon in pharmaceutical compounds and molecules with multiple hydrogen-bonding sites. Different polymorphs arise from variations in the network of intermolecular interactions, leading to distinct crystal packings. For example, one polymorph might be stabilized by a hydrogen-bonding pattern forming molecular chains, while another might feature a sheet-like arrangement. Without experimental data, the existence and nature of polymorphs for this specific compound remain hypothetical. However, given the molecular flexibility and multiple interaction sites, the potential for polymorphism is significant.

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy

Spectroscopic techniques are essential for confirming molecular structure and probing the electronic environment.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule's functional groups. The expected vibrational frequencies for this compound are detailed below. The precise peak positions, especially for O-H, N-H, and C=O groups, would be highly sensitive to the extent of hydrogen bonding in the solid state.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) | Notes |

| Phenolic O-H | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad / Weak | A broad band is expected due to extensive intermolecular hydrogen bonding. |

| Amide N-H | N-H Stretch (Amide A) | ~3300 | Strong / Moderate | Position is sensitive to hydrogen bonding; typically lower than free N-H. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Moderate / Strong | Characteristic of the benzene ring. |

| Methyl C-H | C-H Asym/Sym Stretch | 2980 - 2870 | Moderate / Moderate | From the -NCH₃ group. |

| Amide C=O | C=O Stretch (Amide I) | 1650 - 1630 | Very Strong / Moderate | Frequency is lowered (redshifted) from the typical ~1680 cm⁻¹ due to hydrogen bonding and conjugation. acs.org |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Moderate-Strong / Strong | Multiple bands are characteristic of the aromatic ring "fingerprint." |

| Amide N-H Bend | N-H Bend (Amide II) | 1570 - 1515 | Strong / Weak | This band is a coupled vibration of N-H bending and C-N stretching. acs.org |

| C-N Stretch | C-N Stretch (Amide III) | ~1300 | Moderate / Moderate | Coupled with other vibrations. acs.org |

| Phenolic C-O | C-O Stretch | ~1250 | Strong / Weak |

This table is predictive and based on established group frequencies. Actual values depend on the specific molecular environment.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the molecule's chromophores and auxochromes.

Chromophore and Auxochromes: The primary chromophore is the benzamide (B126) system, containing the benzene ring and the conjugated amide group. The two hydroxyl (-OH) groups act as powerful auxochromes—substituents that, when attached to a chromophore, modify the wavelength and intensity of absorption. As electron-donating groups, the -OH substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted N-methylbenzamide.

Electronic Transitions: The main electronic transitions expected for this compound are:

π → π* Transitions: These are high-intensity absorptions associated with the π-electron system of the aromatic ring and the carbonyl double bond. Multiple bands are expected, typically in the 200-300 nm range, arising from the benzene ring's electronics, which are modified by the substituents.

n → π* Transitions: This transition involves exciting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are typically of much lower intensity than π → π* transitions and often appear as a shoulder on the tail of the main absorption bands, likely above 300 nm.

The conjugation between the benzene ring, the hydroxyl groups, and the amide functionality creates an extended π-electron system that lowers the energy gap for electronic transitions, pushing the absorption to longer wavelengths.

Computational and Theoretical Investigations of 2,3 Dihydroxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. vjst.vn By optimizing the molecular geometry using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(2d,p), the minimum energy structure of 2,3-dihydroxy-N-methylbenzamide can be determined. vjst.vn These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal a largely planar benzene (B151609) ring. The substituents—two hydroxyl groups and an N-methylbenzamide group—would have specific orientations relative to the ring. Intramolecular hydrogen bonding is expected, particularly between the ortho-positioned hydroxyl group and the carbonyl oxygen of the amide group, which would influence the planarity and stability of the conformation. The bond lengths and angles are influenced by the electronic effects of the substituents; for instance, the C-N bond of the amide group exhibits partial double bond character. nih.gov

Below is a table of hypothetical, yet representative, calculated geometric parameters for this compound, based on DFT studies of similar benzamide (B126) compounds. nih.govajrconline.org

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O (hydroxyl) | 1.36 | |

| C-C (ring-amide) | 1.51 | |

| C=O (amide) | 1.24 | |

| C-N (amide) | 1.36 | |

| N-C (methyl) | 1.46 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 119 - 121 | |

| C-C-O | 118 - 122 | |

| C-C-N | 118 |

DFT calculations are also instrumental in predicting spectroscopic properties. For Nuclear Magnetic Resonance (NMR), methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can compute the isotropic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane. Recent advancements using Graph Neural Networks (GNN) combined with DFT calculations have shown high accuracy, with Mean Absolute Errors (MAE) for ¹H shifts around 0.10-0.20 ppm and for ¹³C shifts around 1.0-2.0 ppm. nih.govmdpi.com

Vibrational spectroscopy can also be simulated. For a non-linear molecule, the number of normal vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₈H₉NO₃), which has 21 atoms, the number of vibrational modes is:

3(21) - 6 = 57 modes of vibration.

These modes correspond to specific bond stretches, bends, and torsions within the molecule. libretexts.orgyoutube.com DFT calculations can predict the frequencies and intensities of these modes, which can then be compared to experimental FT-IR and Raman spectra. Key predicted vibrations would include O-H stretching from the hydroxyl groups, N-H stretching of the amide, C=O stretching of the carbonyl group, and various C-H and C-C vibrations of the aromatic ring.

Table 2: Calculated Number of Vibrational Modes for this compound

| Parameter | Formula | Calculation | Number of Modes |

|---|---|---|---|

| Total Degrees of Freedom | 3N | 3 * 21 | 63 |

| Translational Modes | 3 | ||

| Rotational Modes | 3 |

| Vibrational Modes | 3N - 6 | 63 - 6 | 57 |

The electronic properties of this compound, with its electron-donating hydroxyl groups and electron-withdrawing N-methylcarboxamide group, suggest the potential for intramolecular charge transfer (ICT). nih.gov This phenomenon, where photoexcitation leads to a significant shift of electron density from one part of the molecule to another, can be investigated using DFT. nih.govmpg.de The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. multidisciplinaryjournals.com The HOMO is typically localized on the electron-rich part of the molecule (the dihydroxy-substituted ring), while the LUMO is often on the electron-deficient part (the amide group). The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. vjst.vn

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. researchgate.net

Table 3: Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a view of their conformational flexibility and interactions with the environment. nih.gov

While DFT provides a static picture of the molecule at its energy minimum, MD simulations explore its conformational landscape by simulating atomic motions over time. nih.gov For this compound, key areas of flexibility include the rotation around the C-N amide bond and the C-C bond linking the amide group to the aromatic ring. MD simulations can reveal the energy barriers between different rotational isomers (rotamers) and the preferred conformations in a given environment. These simulations can map the potential energy surface, identifying low-energy, stable conformers and the transition pathways between them. nih.gov

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by including solvent molecules explicitly (e.g., in a box of water molecules like the TIP3P model) or implicitly (as a continuous medium). nih.govnih.gov These simulations can show how solvent molecules interact with the solute, for instance, by forming hydrogen bonds with the hydroxyl and amide groups. This can, in turn, affect the conformational preferences of the molecule, potentially stabilizing or destabilizing the intramolecular hydrogen bonds predicted by DFT. nih.gov Analyzing the trajectories from MD simulations provides a dynamic picture of how the solvent structures itself around the molecule and influences its structural and dynamic properties. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the interactions between a small molecule, such as this compound, and a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

The prediction of binding modes and affinities for this compound involves docking the molecule into the active site of various potential protein targets. The process begins with obtaining the three-dimensional structures of the ligand and the target proteins, often from crystallographic data in the Protein Data Bank (PDB). The ligand's structure is then computationally placed into the protein's binding site in numerous possible conformations and orientations.

Scoring functions are then employed to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These scores are often expressed in terms of binding energy (e.g., kcal/mol). The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then analyzed. For this compound, the two hydroxyl groups and the amide group are key features for forming hydrogen bonds with amino acid residues in a protein's active site.

Illustrative Predicted Binding Affinities for this compound with Hypothetical Targets:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase | -8.5 | Lys745, Glu762, Asp800 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| B-cell lymphoma 2 | -7.2 | Arg139, Gly145, Tyr195 |

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, where the specific biological targets may not be known, reverse virtual screening can be employed. This involves docking the compound against a wide array of known protein structures to identify potential targets.

The process would involve:

Preparation of a Target Library: A collection of 3D structures of biologically relevant proteins is assembled.

Docking Simulation: this compound is docked against each protein in the library.

Hit Identification and Prioritization: Proteins that show high predicted binding affinities and favorable interaction patterns with the compound are identified as potential targets. These "hits" can then be prioritized for further experimental validation.

This approach allows for the rapid and cost-effective identification of potential biological targets for this compound, guiding future experimental research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jddtonline.info These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity.

For this compound, a QSAR study would typically involve a series of its derivatives with varying substituents. The biological activity of these compounds against a specific target would first need to be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that links the descriptors to the biological activity. A robust QSAR model should have high predictive power, as assessed by internal and external validation techniques.

Illustrative QSAR Model for a Hypothetical Series of Benzamide Derivatives:

| Descriptor | Coefficient | p-value |

| LogP (Hydrophobicity) | 0.45 | < 0.05 |

| Molecular Volume | -0.12 | < 0.05 |

| Dipole Moment | 0.28 | < 0.05 |

| Model Statistics | ||

| R² (Goodness of fit) | 0.85 | |

| Q² (Predictive ability) | 0.72 |

Note: The data in this table is hypothetical and for illustrative purposes only. A QSAR model for this compound would require a dataset of its analogs and their measured biological activities.

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are important for the desired biological activity.

Biological and Biochemical Mechanisms of 2,3 Dihydroxy N Methylbenzamide Pre Clinical Studies

Molecular Target Identification and Validation

Limited direct preclinical studies have been published specifically for 2,3-dihydroxy-N-methylbenzamide. However, the known interactions of its structural analogs, particularly those containing the 2,3-dihydroxybenzoic acid (DHBA) core, offer insights into its likely molecular targets.

Specific enzyme inhibition or activation kinetic data for this compound are not extensively available in public literature. However, the catechol structure is known to interact with various enzymes, often through its ability to chelate metal cofactors essential for enzymatic activity or by participating in redox cycling. For instance, catechol-containing compounds can inhibit metalloenzymes by sequestering the metal ions (like Fe²⁺, Fe³⁺, Zn²⁺, etc.) from their active sites. The kinetics of such inhibition would likely be complex, potentially exhibiting competitive, non-competitive, or mixed-inhibition patterns depending on the specific enzyme and the role of the metal ion.

General principles of enzyme kinetics, such as those described by the Michaelis-Menten model, would apply. The interaction of an inhibitor like this compound with an enzyme (E) and its substrate (S) can be depicted in various ways, influencing the reaction velocity (V). For competitive inhibition, the inhibitor binds only to the free enzyme, increasing the apparent Michaelis constant (Km) but leaving the maximum velocity (Vmax) unchanged. In non-competitive inhibition, the inhibitor binds to both the free enzyme and the enzyme-substrate complex, decreasing Vmax without affecting Km. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. The precise mechanism for this compound would require specific experimental determination through enzyme assays.

There is a scarcity of published data focusing on the receptor binding affinity and selectivity of this compound. While the molecule is relatively small, its potential to interact with specific receptors cannot be entirely ruled out. The dihydroxybenzoyl moiety could potentially form hydrogen bonds and other interactions with receptor binding pockets.

The evaluation of receptor binding is typically conducted through assays that measure the displacement of a known radiolabeled or fluorescently-labeled ligand from its receptor by the test compound. nih.govnih.gov Such studies would determine the binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) and the selectivity for a panel of different receptors. Without such experimental data for this compound, any discussion of its receptor binding profile remains speculative.

Metal Ion Chelation and Biological Implications

The most well-documented and significant biochemical property of the 2,3-dihydroxybenzoyl group is its ability to chelate metal ions, particularly ferric iron (Fe³⁺). This activity has profound biological implications, influencing microbial iron acquisition and cellular metal homeostasis.

Many microorganisms synthesize and secrete low-molecular-weight compounds called siderophores to scavenge for essential iron in their environment. rsc.orgpsu.edu A major class of siderophores are the catecholates, which utilize 2,3-dihydroxybenzoyl units to bind Fe³⁺ with extremely high affinity. researchgate.net For example, enterobactin (B1671361), a siderophore produced by E. coli, is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine and is one of the strongest iron chelators known.

Given its structure, this compound is considered a siderophore mimic. It possesses the same catecholate iron-binding group as natural siderophores. This mimicry allows it to be recognized and transported into microbial cells via specific siderophore uptake systems. psu.edu For instance, studies on the parent compound, 2,3-dihydroxybenzoic acid, have shown that it can mediate iron uptake in bacteria like Pseudomonas aeruginosa. nih.gov The iron complex of 2,3-dihydroxybenzoyl derivatives can be transported across the bacterial outer membrane through dedicated receptor proteins. This "Trojan horse" strategy is an area of interest for developing new antimicrobial agents, where the siderophore mimic is attached to an antibiotic to facilitate its entry into the bacterial cell. psu.edu

Table 1: Logarithmic Formation Constants (log β) for Fe³⁺ Complexes with 1,2-Dihydroxybenzene Derivatives

| Ligand | log β₁ (1:1) | log β₂ (1:2) | log β₃ (1:3) |

|---|---|---|---|

| Catechol | 19.30 | 27.21 | 45.69 |

| 3,4-Dihydroxybenzoic acid | 17.68 | 29.79 | 46.27 |

Data sourced from a study on 1,2-dihydroxybenzene complexes. rsc.org These values indicate the high affinity of the catechol moiety for ferric iron.

The ability of this compound to chelate iron and other metal ions suggests it can modulate metal ion homeostasis within cellular systems. Iron is essential for numerous cellular processes, but its excess can be toxic, leading to the generation of reactive oxygen species (ROS) via the Fenton reaction. Therefore, intracellular iron levels are tightly regulated.

By acting as an iron chelator, this compound could potentially:

Reduce intracellular iron levels: By binding to and facilitating the removal of excess iron, it could have a protective effect against iron-induced oxidative stress.

Interfere with iron-dependent processes: The sequestration of iron could inhibit the activity of iron-containing enzymes and proteins, potentially leading to cytostatic or cytotoxic effects.

Influence iron-responsive signaling pathways: The cellular iron status is monitored by iron-regulatory proteins (IRPs) that control the expression of genes involved in iron uptake, storage, and export. A chelator could alter the "labile iron pool" and thereby modulate these pathways.

The precise impact on cellular metal ion homeostasis would depend on the compound's ability to cross cell membranes and its affinity for iron within the complex intracellular environment.

Cellular and Subcellular Mechanism of Action (In vitro Studies)

Specific in vitro studies detailing the cellular and subcellular mechanisms of action of this compound are limited. However, based on its chemical properties, several mechanisms can be postulated and are areas for further research.

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.gov For a compound like this compound, its ability to enter cells would be a critical determinant of its biological activity. Once inside the cell, its primary interaction is likely to be with metal ions, particularly iron, as discussed above.

Potential in vitro effects that could be investigated include:

Induction of apoptosis or other forms of cell death: By disrupting iron homeostasis or generating oxidative stress, the compound could trigger programmed cell death pathways.

Inhibition of cell proliferation: Interference with iron-dependent enzymes involved in DNA synthesis and cell cycle progression could lead to a halt in cell growth.

Modulation of inflammatory responses: Iron metabolism and inflammation are closely linked. A chelator could influence inflammatory signaling pathways.

Confocal microscopy studies using fluorescently tagged analogs could help elucidate the subcellular localization of the compound, indicating whether it accumulates in specific organelles like mitochondria or lysosomes, which are key sites of metal metabolism and cellular stress responses. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydroxybenzoic acid (DHBA) |

| Catechol |

| 3,4-Dihydroxybenzoic acid |

| Enterobactin |

Cell Pathway Modulation (e.g., Signaling cascades, Inflammasome activation)

Research into the specific cell pathway modulation by this compound is limited. However, its role as a key structural component of siderophores points to its involvement in pathways related to iron metabolism and innate immunity. Siderophores are small molecules produced by microbes to sequester iron, an essential nutrient. The this compound moiety can act as a bidentate ligand, binding to ferric iron (Fe³⁺) to form stable complexes. acs.org

This iron-chelating capability allows it to interact with host immune pathways. For instance, proteins of the innate immune system, known as siderocalins, can bind to ferric siderophore complexes, including those containing catecholamide structures like this compound. acs.org By sequestering the iron-laden siderophore, siderocalins effectively deny iron to invading pathogenic microbes, thus acting as a crucial host defense mechanism. acs.org This interaction represents a form of pathway modulation where the compound, as part of a larger molecule, influences the host-pathogen struggle for essential nutrients.

Antiproliferative Effects and Cell Cycle Analysis in Cancer Cell Lines

No publicly available preclinical studies describing the antiproliferative effects or cell cycle analysis of this compound in cancer cell lines were identified.

Induction of Cellular Stress Responses

No publicly available preclinical studies detailing the induction of specific cellular stress responses by this compound were found.

Antimicrobial Mechanisms of Action

Antibacterial Activity and Resistance Mechanisms

The antibacterial mechanism of this compound is intrinsically linked to its iron-chelating properties. As a fundamental component of some siderophores, it is part of a system crucial for the survival of many pathogenic bacteria, which rely on these molecules to scavenge iron from the host environment. acs.org The uptake of iron via siderophores is a well-defined process involving specific outer membrane receptors in bacteria like E. coli. acs.org

The host's ability to neutralize this system via siderocalins highlights a vulnerability that can be considered part of an indirect antibacterial mechanism. Furthermore, the 2,3-dihydroxybenzene (catechol) group is essential for the antibacterial activity of some natural products, suggesting that this functional group within this compound is critical for its biological function in this context. acs.org

The table below summarizes the key findings related to the compound's role in microbial iron acquisition.

| Feature | Description | Reference |

|---|---|---|

| Function | Component of siderophores (iron-chelating molecules). | acs.org |

| Mechanism | Binds to ferric iron (Fe³⁺) via its 2,3-dihydroxy (catechol) group. | acs.org |

| Host Interaction | Ferric complexes can be bound by host siderocalins as part of the innate immune response to limit microbial iron access. | acs.org |

| Bacterial Uptake | Siderophore complexes are recognized by specific receptors on the bacterial outer membrane for transport into the cell. | acs.org |

Antifungal and Antiviral Activities (if applicable)

No publicly available preclinical studies were identified that specifically evaluate the antifungal or antiviral activities of this compound.

Antioxidant Mechanisms and Oxidative Stress Modulation

While direct studies on the antioxidant mechanisms of this compound are not available, its function as a potent iron chelator is suggestive of antioxidant potential. Free iron can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress. By sequestering free iron, chelating agents can prevent this reaction from occurring. The catechol (1,2-dihydroxybenzene) structure present in the molecule is a well-known motif in antioxidant compounds and iron chelators. acs.org Therefore, it is plausible that this compound could modulate oxidative stress by limiting the bioavailability of redox-active iron.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The primary mechanism of action for compounds structurally related to this compound involves the inhibition of prolyl hydroxylase domain-containing enzymes (PHDs). These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. While direct studies on this compound are limited, research on analogous compounds, such as ethyl-3,4-dihydroxybenzoate (EDHB), provides significant insight into its likely interactions with protein targets.

PHD inhibitors function by acting as competitive inhibitors of 2-oxoglutarate, a crucial co-substrate for the enzymatic activity of PHDs. nih.gov This inhibition prevents the hydroxylation of specific proline residues within the alpha subunit of HIF (HIF-α). nih.gov Under normal oxygen conditions, hydroxylated HIF-α is recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, compounds like this compound are presumed to stabilize HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. nih.govnih.gov

The primary protein targets of this compound are therefore anticipated to be the PHD isoforms, particularly PHD2, which is considered the principal regulator of HIF-α stability in most cell types. nih.gov The interaction is one of competitive binding at the active site.

There is currently a lack of specific preclinical data detailing the direct interaction of this compound with nucleic acids. The primary described mechanism of action is mediated through protein (enzyme) inhibition, which in turn affects gene transcription, rather than direct binding to DNA or RNA.

| Target Protein | Interacting Compound Class | Mechanism of Interaction | Downstream Effect |

| Prolyl Hydroxylase Domain Enzymes (PHDs) | 2-oxoglutarate analogues | Competitive inhibition | Stabilization of HIF-α |

| von Hippel-Lindau (pVHL) E3 Ubiquitin Ligase | - | Indirect (prevention of HIF-α hydroxylation) | Reduced degradation of HIF-α |

Pre-clinical Pharmacodynamic Studies in Animal Models (non-human)

Pre-clinical pharmacodynamic studies investigating the specific effects of this compound in animal models are not extensively documented in publicly available literature. However, studies on other prolyl hydroxylase inhibitors provide a framework for its expected pharmacodynamic profile. These studies demonstrate that systemic administration of PHD inhibitors can elicit significant physiological responses by activating the HIF pathway.

A study involving the systemic administration of ethyl-3,4-dihydroxybenzoate (EDHB) to mice demonstrated a clear pharmacodynamic effect. The treatment led to elevated levels of HIF-1α in the liver and increased serum levels of erythropoietin (EPO), a HIF-inducible gene. nih.gov Consequently, the EDHB-treated animals exhibited significantly enhanced viability and improved exercise performance under hypoxic conditions. nih.gov This suggests that the pharmacodynamic effects of PHD inhibitors like this compound are likely to confer a hypoxic-tolerant phenotype at a whole-animal level. nih.gov

In another preclinical study, the administration of the PHD inhibitor FG0041 to rats was shown to augment dopamine (B1211576) function in the brain. The study observed increased extracellular dopamine levels in the striatum of freely moving rats. nih.gov This was associated with a significant increase in locomotor activity. nih.gov The underlying mechanism for this is the HIF-dependent upregulation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov These findings indicate that PHD inhibitors can have notable effects on neurotransmitter systems.

Based on these studies with related compounds, the anticipated pharmacodynamic effects of this compound in non-human animal models would involve the modulation of physiological processes regulated by HIF, such as erythropoiesis and cellular metabolism.

| Animal Model | Compound | Observed Pharmacodynamic Effect |

| Mice | Ethyl-3,4-dihydroxybenzoate (EDHB) | Elevated liver HIF-1α, increased serum EPO, enhanced hypoxic tolerance and exercise performance. nih.gov |

| Rats | FG0041 | Potentiated potassium-induced increases in extracellular dopamine levels in the striatum, increased locomotor activity. nih.gov |

Biotransformation and Metabolite Profiling in Non-Human Systems

However, insights can be drawn from the metabolism of its parent compound, 2,3-dihydroxybenzoic acid. In bacterial systems, 2,3-dihydroxybenzoate can undergo meta-cleavage of the aromatic ring, a process initiated by a dioxygenase enzyme. nih.gov While this occurs in prokaryotes, mammalian metabolism of phenolic compounds typically involves phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

It is plausible that the biotransformation of this compound in non-human mammalian models would involve methylation, glucuronidation, or sulfation of the hydroxyl groups, as is common for phenolic compounds. The N-methylbenzamide moiety could also be subject to hydrolysis or further metabolic modifications. Without specific studies, the exact metabolites and the enzymes involved remain speculative.

| Parent Compound | Potential Biotransformation Pathway | Potential Metabolites |

| This compound | Phase II Conjugation (Glucuronidation, Sulfation) | Glucuronide and sulfate (B86663) conjugates of the parent compound |

| This compound | Phase I Hydrolysis | 2,3-dihydroxybenzoic acid and methylamine (B109427) |

| This compound | Phase I Oxidation | Hydroxylated derivatives of the aromatic ring |

Applications of 2,3 Dihydroxy N Methylbenzamide As a Research Probe and Chemical Tool

Development of Biomimetic Systems for Metal Transport and Catalysis

The 2,3-dihydroxybenzamide (B143552) moiety is a key component of many siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge for iron. This natural precedent has inspired the use of 2,3-dihydroxy-N-methylbenzamide and its derivatives in the development of biomimetic systems for metal transport. The catechol group (the 2,3-dihydroxy functionality) provides a strong bidentate binding site for various metal ions, particularly iron(III).

Researchers have explored the synthesis of artificial siderophore analogs incorporating the 2,3-dihydroxybenzamide unit to study the mechanisms of iron uptake and transport across cell membranes. These synthetic mimics allow for systematic modifications of the molecule's structure to investigate the structure-activity relationships that govern recognition and transport by microbial iron uptake systems. For instance, variations in the linker between multiple catechol units can influence the stability and selectivity of the resulting metal complexes.

Beyond simple metal transport, the catalytic potential of metal complexes involving this compound is an area of growing interest. The coordinated metal ion within a catechol-based ligand can act as a Lewis acid catalyst, and the redox-active nature of the catechol ring itself can facilitate electron transfer reactions. While specific catalytic applications of this compound are still under exploration, the broader class of 2,3-dihydroxybenzamide derivatives has shown promise in catalyzing various organic transformations. The ability to fine-tune the electronic properties of the metal center through ligand modification makes these systems attractive for the development of novel, bio-inspired catalysts.

Design of Chemical Probes for Target Engagement Studies

In the realm of chemical biology, the development of selective chemical probes is crucial for understanding the function of proteins and other biological targets. Chemical probes are small molecules designed to interact with a specific target, enabling its study within a complex biological system. The design of such probes often involves creating molecules that can bind to a target of interest and report on that binding event.

While direct applications of this compound as a chemical probe are not extensively documented in publicly available research, its structural motifs are relevant to probe design. The dihydroxybenzamide core can serve as a recognition element for proteins that bind catechol-containing natural products. Furthermore, the amide linkage provides a convenient point for the attachment of reporter tags, such as fluorophores or affinity labels, without significantly perturbing the binding interaction.

The general principles of chemical probe design involve creating molecules that can be used to "fish out" protein targets from complex mixtures. This often requires modifying a ligand of interest with a tag that allows for its recovery after incubation with potential targets. The development of potent and selective chemical probes is essential for target validation in drug discovery.

Utilization in Bio-Inspired Material Science (e.g., Hydrogels, Coatings)

The adhesive properties of catechol-containing molecules, famously inspired by the byssal threads of marine mussels, have led to the extensive use of dihydroxybenzene derivatives in bio-inspired material science. The catechol group can form strong adhesive bonds to a wide variety of surfaces, both organic and inorganic, through various interactions including hydrogen bonding, metal coordination, and covalent cross-linking.

While specific research detailing the use of this compound in hydrogels and coatings is limited, the broader class of dihydroxybenzamides and related catecholamines (like dopamine) are widely employed. These molecules can be incorporated into polymer backbones or used as cross-linking agents to create hydrogels with tunable mechanical properties and adhesiveness. Such hydrogels have potential applications in tissue engineering, wound healing, and drug delivery. For example, hydrogels can be designed to be stimuli-responsive, changing their properties in response to changes in pH, temperature, or the presence of specific biomolecules. nih.govresearchgate.net

In the area of surface coatings, the ability of catechol groups to form robust adhesive layers is highly advantageous. Coatings functionalized with these moieties can be used to modify the surface properties of materials, for instance, to improve biocompatibility, reduce biofouling, or introduce specific functionalities. The general strategy involves the polymerization of catechol-containing monomers onto a surface to create a thin, adherent film. This approach has been used to coat a variety of materials, from medical implants to nanoparticles.

Analytical Methodologies for 2,3 Dihydroxy N Methylbenzamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2,3-dihydroxy-N-methylbenzamide, providing the necessary separation from impurities and other components within a sample.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of this compound. These methods are particularly well-suited for non-volatile and thermally sensitive compounds.

Research Findings: Reversed-phase HPLC is a common mode used for the analysis of dihydroxybenzoic acids and their derivatives. scispace.comnih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a mobile phase comprising acetonitrile-water (70:30) with 0.1% formic acid has been successfully used for the isocratic elution and separation of a structurally related dimethylbenzamide derivative. researchgate.net The inclusion of an acid like formic or acetic acid in the mobile phase helps to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, leading to better peak shape and retention. nih.govresearchgate.net

For the separation of dihydroxybenzoic acid isomers, a mobile phase of methanol-1% aqueous acetic acid (40:60, v/v) at a pH of 4 has been shown to provide optimal resolution. nih.gov UHPLC, with its smaller particle size columns (typically 2 µm or 3 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sigmaaldrich.com Detection is commonly achieved using a UV detector, with the wavelength set at an absorbance maximum for the compound, such as 280 nm or 320 nm for similar aromatic compounds. scispace.comresearchgate.net The limit of detection for related compounds can be in the low microgram or even nanogram range, demonstrating the high sensitivity of HPLC methods. nih.govresearchgate.net

Interactive Data Table: HPLC Parameters for Related Compounds

| Parameter | Value | Compound Type |

| Column | C18 | Dimethylbenzamide derivative researchgate.net |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | Dimethylbenzamide derivative researchgate.net |

| Detection | UV at 320 nm | Dimethylbenzamide derivative researchgate.net |

| Flow Rate | Not Specified | Dimethylbenzamide derivative researchgate.net |

| Column | Reversed-phase | Dihydroxybenzoic acids nih.gov |

| Mobile Phase | Methanol:1% Acetic Acid (40:60) | Dihydroxybenzoic acids nih.gov |

| Detection | UV at 280 nm | Dihydroxybenzoic acids nih.gov |

| Flow Rate | Not Specified | Dihydroxybenzoic acids nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. This compound, with its polar hydroxyl and amide groups, is non-volatile and prone to thermal degradation and adsorption in the GC system. Therefore, a derivatization step is essential prior to GC analysis. jfda-online.comresearchgate.net

Research Findings: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net The most common strategy for compounds containing hydroxyl and amine groups is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to convert the active hydrogens on the hydroxyl and amide groups into trimethylsilyl (B98337) (TMS) ethers and amides, respectively. sigmaaldrich.com The reactivity for derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com The reaction may require heating to ensure complete derivatization of all active sites. sigmaaldrich.com

Another derivatization approach is acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.gov These reagents create fluorinated derivatives that are not only volatile but also highly responsive to electron capture detection (ECD), enhancing sensitivity. The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction. nih.gov Following derivatization, the TMS or acylated derivative of this compound can be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane phase. jfda-online.com

Interactive Data Table: Common Derivatization Reagents for GC Analysis

| Reagent | Abbreviation | Target Functional Groups |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides sigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Alcohols, Phenols, Amines jfda-online.comnih.gov |

| Heptafluorobutyric Anhydride | HFBA | Alcohols, Phenols, Amines nih.gov |

| N-Methyl-bis(trifluoroacetamide) | MBTFA | Primary and Secondary Amines, Hydroxyls, Thiols gcms.cz |

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer superior selectivity and sensitivity.

Research Findings: LC-MS/MS is particularly advantageous as it often does not require derivatization, simplifying sample preparation. rsc.orgnih.gov The liquid chromatograph separates the components of the mixture, which are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the target analyte. dphen1.com This makes it a powerful tool for quantitative analysis in complex samples. rsc.org

GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of mass spectrometry. After derivatization, the derivative of this compound is separated on the GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. nih.gov While both LC-MS/MS and GC-MS are highly effective, LC-MS/MS is often preferred for polar compounds due to the elimination of the derivatization step. nih.gov The choice between the two often depends on the specific analyte, the matrix, and the availability of instrumentation. rsc.org

Spectrophotometric Assays for Detection and Quantification

Spectrophotometric assays are often used for the rapid quantification of a target compound, typically by measuring the absorbance of light by the compound itself or by a colored product formed in a chemical reaction.

Research Findings: While specific spectrophotometric assays for this compound are not widely documented, the principles can be applied. The presence of the dihydroxy-substituted benzene (B151609) ring means the compound will have a characteristic UV absorbance spectrum that can be used for quantification in pure solutions. However, in complex mixtures, this method lacks specificity.

A more specific approach involves a chromogenic reaction. For example, a method for assaying coenzyme A involves its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product with a maximum absorbance at 412 nm. nih.gov A similar principle could potentially be developed for this compound, for instance, by exploiting the reactivity of its catechol group with a specific reagent to generate a unique colored product. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte. nih.gov

Method Validation for Purity Assessment and Reaction Monitoring

Validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. This is especially important for purity assessment of synthesized this compound and for monitoring its formation or degradation during a chemical reaction.

Research Findings: A typical HPLC method validation includes the assessment of several key parameters. researchgate.net Linearity is established by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship between concentration and detector response. researchgate.net Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery, which should be within an acceptable range (e.g., 95%). researchgate.net Precision, which reflects the closeness of repeated measurements, is assessed at both intra-day and inter-day levels, with a coefficient of variation typically below 10-15%. researchgate.net The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

For purity assessment, in addition to chromatographic methods, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and identity of the synthesized compound. rsc.org For reaction monitoring, a rapid and robust method like HPLC or UHPLC can be used to track the disappearance of reactants and the appearance of the product over time. escholarship.org

Interactive Data Table: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | The correlation between concentration and response. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% |

| Precision (%RSD) | The degree of scatter between a series of measurements. | < 15% |

| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Future Research Directions and Unexplored Avenues for 2,3 Dihydroxy N Methylbenzamide